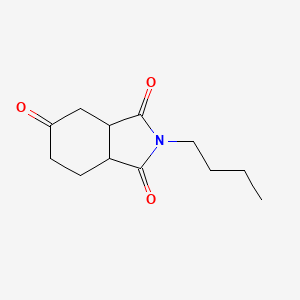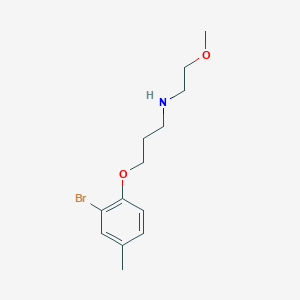![molecular formula C19H16Cl2N2OS B5004474 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide, also known as CTDPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTDPB is a member of the benzothiophene family of compounds, which have been shown to have a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. In
作用機序
The exact mechanism of action of 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide is not fully understood, but it is thought to act on several different targets in the body. One of the main targets is the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. This compound has been shown to activate PPARγ, which may be responsible for its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide for lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This makes it ideal for use in in vitro and in vivo experiments. However, one of the limitations of this compound is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties and potential therapeutic applications.
将来の方向性
There are several future directions for research on 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide. One area of interest is in the development of more potent and selective PPARγ agonists, which may have even greater therapeutic potential. Another area of interest is in the development of this compound derivatives that have improved pharmacological properties, such as increased bioavailability and reduced toxicity. Finally, there is also interest in exploring the potential of this compound for the treatment of other conditions, such as cancer and metabolic disorders.
合成法
The synthesis of 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide involves several steps that have been described in the literature. The starting material for the synthesis is 3-chloro-2-nitrobenzoic acid, which is converted to the corresponding amide using pyrrolidine and triethylamine. The amide is then reduced with iron powder to give the intermediate amine, which is then reacted with 3-chloro-2-bromophenylboronic acid in the presence of a palladium catalyst to give the final product, this compound.
科学的研究の応用
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and it has been suggested that it may be able to slow or even reverse the progression of these conditions.
In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory and analgesic effects. It has been suggested that this compound may be useful in the treatment of chronic pain conditions such as arthritis and neuropathic pain.
特性
IUPAC Name |
3-chloro-N-(3-chloro-2-pyrrolidin-1-ylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-13-7-5-8-14(17(13)23-10-3-4-11-23)22-19(24)18-16(21)12-6-1-2-9-15(12)25-18/h1-2,5-9H,3-4,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGTYJBKHLPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5004399.png)
![3-[1-(2-pyridinylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5004401.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)


![N,N-diethyl-2-[2-(4-ethylphenoxy)ethoxy]ethanamine](/img/structure/B5004460.png)

![3-(4-methylphenyl)-5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5004466.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5004468.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5004480.png)
![3-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-6-chloro-4H-chromen-4-one](/img/structure/B5004487.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5004491.png)